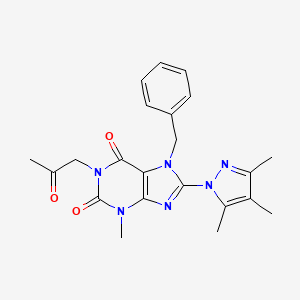![molecular formula C9H12N2O4 B2363850 Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate CAS No. 2377004-96-9](/img/structure/B2363850.png)
Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties.4]nonane-8-carboxylate.
Aplicaciones Científicas De Investigación
Spiro Compound Synthesis and Structural Studies
Synthesis of Spiroacetals from Carbohydrates
Chiral spiroacetals have been synthesized from carbohydrates, demonstrating the versatility of spiro compounds in organic synthesis. These compounds are significant as they form structural sub-units in various bioactive compounds, underscoring the broad utility of spiro compounds in creating complex molecular architectures (Martín, Salazar, & Suárez, 1995).
Structural Analysis of Spirocyclic Derivatives
Detailed crystallographic analysis of spirocyclic derivatives has provided insights into their molecular and supramolecular arrangements. This kind of study is crucial for understanding the physical properties and potential applications of spiro compounds in materials science (Rohlíček, Maixner, Pažout, Hušák, Cibulková, & Kratochvíl, 2010).
Applications in Medicinal Chemistry
Muscarinic Agonists
Spirooxazolidine derivatives have been synthesized and evaluated for their cholinergic activity, demonstrating the potential of spiro compounds as muscarinic agonists for treating dementia. This highlights the significance of spiro compounds in the development of new therapeutic agents (Tsukamoto, Ichihara, Wanibuchi, Usuda, Hidaka, Harada, & Tamura, 1993).
Dipeptide Synthesis
Heterospirocyclic compounds have been developed as novel dipeptide synthons, indicating their utility in peptide synthesis. This underscores the role of spiro compounds in facilitating the synthesis of complex biological molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).
Propiedades
IUPAC Name |
methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-6(12)5-2-3-9(4-5)7(13)10-8(14)11-9/h5H,2-4H2,1H3,(H2,10,11,13,14)/t5-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODMBUXKVWLQX-ANLVUFKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(C1)C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@]2(C1)C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

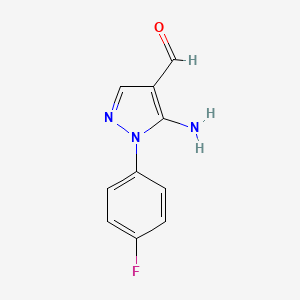

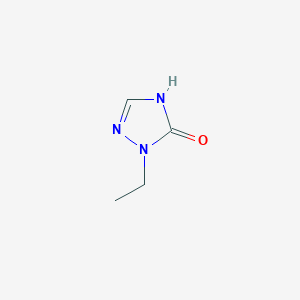

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
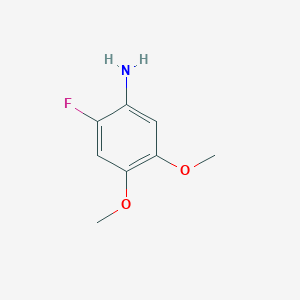
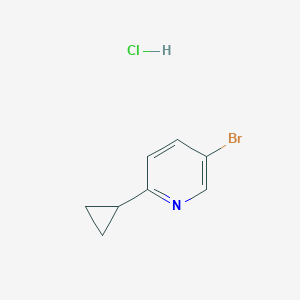
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
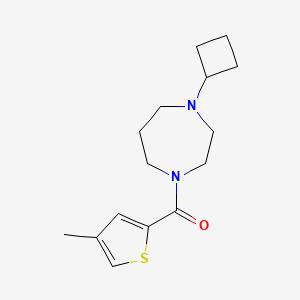
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)
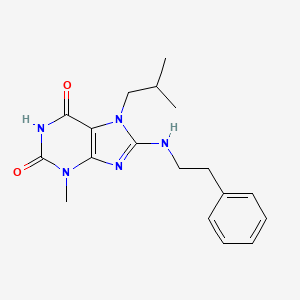

![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)
